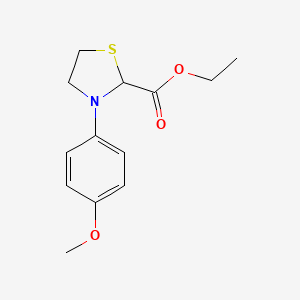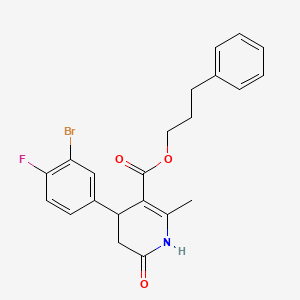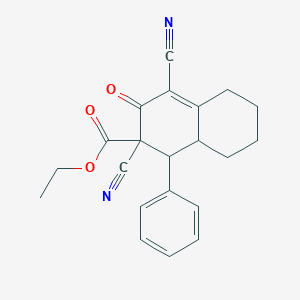![molecular formula C18H15FN2O4 B11101711 4-({[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzoic acid](/img/structure/B11101711.png)
4-({[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid is a complex organic compound that features a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, combines a fluorophenyl group with a pyrrole ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid typically involves the following steps :
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Coupling with Benzoic Acid: The final step involves coupling the pyrrole derivative with benzoic acid through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-({[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid has several scientific research applications :
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets . The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(4-Methylphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid
- 4-({[1-(4-Chlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid
- 4-({[1-(4-Ethylphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid
Uniqueness
What sets 4-({[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}methyl)benzoic acid apart is the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .
Properties
Molecular Formula |
C18H15FN2O4 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H15FN2O4/c19-13-5-7-14(8-6-13)21-16(22)9-15(17(21)23)20-10-11-1-3-12(4-2-11)18(24)25/h1-8,15,20H,9-10H2,(H,24,25) |
InChI Key |
JKHKCHZFCXUDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide](/img/structure/B11101629.png)
![4-{4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 1-{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11101634.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11101649.png)
![1-[(4-chlorophenyl)sulfonyl]-2-cyclohexyl-1H-benzimidazole](/img/structure/B11101653.png)
![1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11101657.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11101659.png)
![N,N'-[Sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dinicotinamide](/img/structure/B11101670.png)


![N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B11101699.png)

![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11101714.png)
